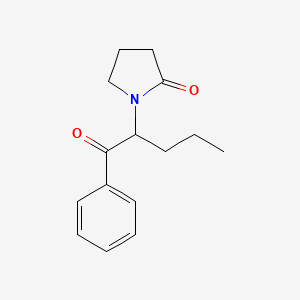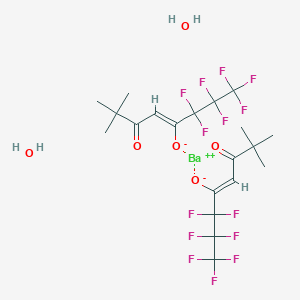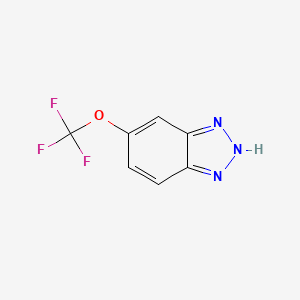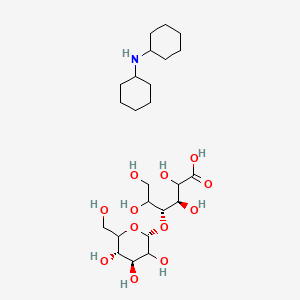
Eupatorin-d3 5-Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupatorin-d3 5-Methyl Ether is a biochemical compound with the molecular formula C19H15D3O7 and a molecular weight of 361.36 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound has been the subject of numerous studies due to its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eupatorin-d3 5-Methyl Ether involves several steps, including the methylation of eupatorin. The reaction conditions typically require the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or methanol at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Eupatorin-d3 5-Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Eupatorin-d3 5-Methyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of Eupatorin-d3 5-Methyl Ether involves its interaction with various molecular targets and pathways. It has been shown to exhibit strong anticancer and anti-inflammatory activities by modulating specific signaling pathways and molecular targets . The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eupatorin: The parent compound of Eupatorin-d3 5-Methyl Ether, known for its biological activities.
5-Methyl Ether Derivatives: Other derivatives with similar structures and properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in proteomics research. This labeling allows for precise tracking and analysis of the compound in various biological systems .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Eupatorin-d3 5-Methyl Ether involves the conversion of 5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid to Eupatorin-d3 5-Methyl Ether via several steps.", "Starting Materials": [ "5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Palladium on carbon", "Deuterium oxide" ], "Reaction": [ "Convert 5,7-dihydroxy-6-methoxyflavone-3-carboxylic acid to its methyl ester using methanol and sulfuric acid.", "React the methyl ester with sodium hydroxide to obtain the corresponding carboxylate salt.", "Treat the carboxylate salt with methyl iodide and potassium carbonate to obtain the corresponding methyl ether.", "Hydrogenate the methyl ether using palladium on carbon in deuterium oxide to obtain Eupatorin-d3 5-Methyl Ether." ] } | |
Numéro CAS |
1346599-39-0 |
Formule moléculaire |
C19H18O7 |
Poids moléculaire |
361.364 |
Nom IUPAC |
2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3 |
Clé InChI |
LYLDPYNWDVVPIQ-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |
Synonymes |
2-[3-Hydroxy-4-(methoxy-d3)phenyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one; 3’-Hydroxy-4’,5,6,7-tetramethoxyflavone-d3; 3’-Hydroxy-5,6,7,4’-_x000B_tetramethoxyflavone-d3; DR 33-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-[1-2H]Mannose](/img/structure/B583905.png)
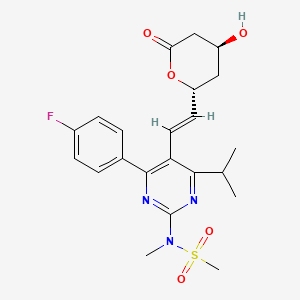
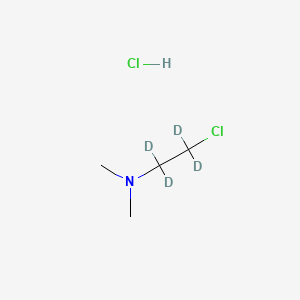
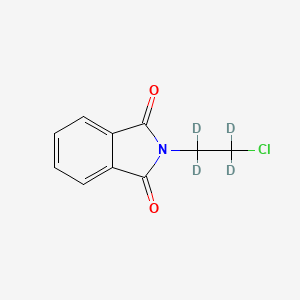

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)
